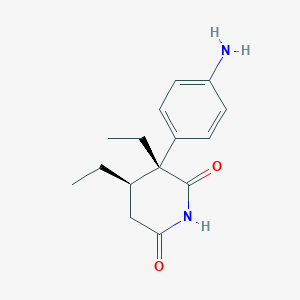
Bromoacetanilide
Vue d'ensemble
Description
Bromoacetanilide, also known as N-Acetyl-4-bromoaniline, is an organic compound used as a building block in various organic transformations . It has a molecular weight of 214.06 and a molecular formula of C8H8BrNO .
Synthesis Analysis
This compound is synthesized through a bromination process . The process involves the reaction of acetanilide with bromine in the presence of glacial acetic acid . The reaction is an example of electrophilic aromatic substitution . The amino group of acetanilide is protected by the acetyl group, which allows for the bromination to occur primarily at the para position .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and an acetamide group . The presence of these groups contributes to the compound’s reactivity and physical properties .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its synthesis through the bromination of acetanilide . This reaction is an example of electrophilic aromatic substitution, where the bromine atom is added to the benzene ring of the acetanilide .Physical And Chemical Properties Analysis
This compound is a white to light beige crystalline solid with a melting point of 168°C . It is soluble in benzene, chloroform, and ethyl acetate, slightly soluble in alcohol and hot water, and insoluble in cold water . It has a relative density of 1.717 .Applications De Recherche Scientifique
Detoxification Mechanism
Bromoacetanilide has been studied in the context of soil microorganisms, particularly in relation to the detoxification mechanisms for metobromuron, a urea herbicide. Soil fungi were found to convert metobromuron to p-bromoacetanilide, suggesting acetylation as a detoxification strategy, preventing the formation of harmful azobenzene compounds (Tweedy, Loeppky, & Ross, 1970).
Chemical Synthesis and Analysis
- p-Bromoacetanilide has been synthesized using green chemistry principles, demonstrating an environmentally safe route for the preparation of commercially important bromo compounds. This synthesis avoids hazardous substances and utilizes water as a solvent (Pasricha, 2021).
- It has been included in studies related to the vaporization properties of analgesics, revealing insights into its thermal behavior and vaporization kinetics (Vecchio, Catalani, Rossi, & Tomassetti, 2004).
Pharmaceutical and Chemical Reactions
- In pharmaceutical research, this compound derivatives have been synthesized and evaluated for their antioxidant activity, contributing to the development of new therapeutic compounds (Abdel‐Latif, Keshk, Khalil, Saeed, & Metwally, 2018).
- The compound has also been used in the synthesis of key intermediates for drugs like Nadifloxacin, a process that also focuses on controlling impurities in the final product (Kumar, Bhashkar, & Bhavsar, 2016).
Analytical Chemistry Applications
This compound has been employed in analytical chemistry for the determination of bromide in various samples, showcasing its utility in sensitive and selective detection methods (Verma, Sanghi, Jain, & Gupta, 1988).
Educational Chemistry
Its synthesis has been used as an educational experiment to introduce green chemistry concepts in undergraduate laboratories. This approach emphasizes safer, more sustainable chemical practices (Biswas & Mukherjee, 2017).
Mécanisme D'action
Safety and Hazards
Bromoacetanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Orientations Futures
Propriétés
IUPAC Name |
N-bromo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLGGSWAIHNLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908348 | |
| Record name | N-Bromo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103373-69-9 | |
| Record name | Bromoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103373699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)



![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)


![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)

